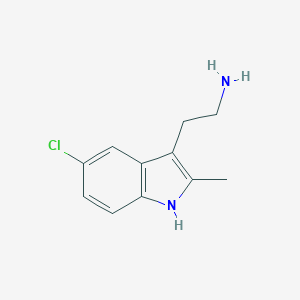
Methyl 5-amino-4-oxopentanoate hydrochloride
Übersicht
Beschreibung
Methyl-Aminolävulinat-Hydrochlorid ist eine Verbindung, die hauptsächlich als Sensibilisator in der photodynamischen Therapie eingesetzt wird. Es ist ein Prodrug, das zu Protoporphyrin IX, einem Photosensibilisator, metabolisiert wird. Diese Verbindung wird unter dem Markennamen Metvix vermarktet und zur Behandlung von nicht-melanomatem Hautkrebs, einschließlich Basalzellkarzinom, eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-Aminolävulinat-Hydrochlorid wird aus 5-Aminolävulinat synthetisiert. Die Synthese umfasst die Veresterung von 5-Aminolävulinat mit Methanol in Gegenwart von Salzsäure zur Bildung von Methyl-Aminolävulinat-Hydrochlorid .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Methyl-Aminolävulinat-Hydrochlorid den gleichen Veresterungsprozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung eines Katalysators, um die Reaktion zu beschleunigen und die Produktionskosten zu senken .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl aminolevulinate hydrochloride is synthesized from 5-aminolevulinic acid. The synthesis involves the esterification of 5-aminolevulinic acid with methanol in the presence of hydrochloric acid to form methyl aminolevulinate hydrochloride .
Industrial Production Methods
In industrial settings, the production of methyl aminolevulinate hydrochloride involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of a catalyst to speed up the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-Aminolävulinat-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Protoporphyrin IX zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Ester und Amide zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Sauerstoff und Licht, die in der photodynamischen Therapie verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Alkohole und Amine können als Reagenzien in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Oxidation von Methyl-Aminolävulinat-Hydrochlorid gebildet wird, ist Protoporphyrin IX, ein wichtiges Zwischenprodukt bei der Biosynthese von Häm .
Wissenschaftliche Forschungsanwendungen
Methyl-Aminolävulinat-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Porphyrine verwendet.
Biologie: Es wird in Studien zur Häm-Biosynthese und zum Metabolismus verwendet.
Medizin: Es wird in der photodynamischen Therapie zur Behandlung von nicht-melanomatem Hautkrebs und aktinischer Keratose verwendet.
Industrie: Es wird bei der Herstellung von Photosensibilisatoren für verschiedene Anwendungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-Aminolävulinat-Hydrochlorid beinhaltet seine Umwandlung in Protoporphyrin IX nach topischer Anwendung. Protoporphyrin IX reichert sich in den behandelten Hautläsionen an und erzeugt nach Lichtaktivierung in Gegenwart von Sauerstoff Singulett-Sauerstoff. Dieser Singulett-Sauerstoff schädigt Zellkompartimente, insbesondere die Mitochondrien, was zum Zelltod führt. Dieser phototoxische Effekt ist die Grundlage für seine Verwendung in der photodynamischen Therapie .
Wissenschaftliche Forschungsanwendungen
Methyl aminolevulinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various porphyrins.
Biology: It is used in studies related to heme biosynthesis and metabolism.
Medicine: It is used in photodynamic therapy for the treatment of non-melanoma skin cancers and actinic keratosis.
Industry: It is used in the production of photosensitizers for various applications.
Wirkmechanismus
The mechanism of action of methyl aminolevulinate hydrochloride involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon light activation in the presence of oxygen, generates singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. This phototoxic effect is the basis for its use in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Aminolävulinat: Eine weitere in der photodynamischen Therapie verwendete Verbindung, die ebenfalls ein Vorläufer von Protoporphyrin IX ist.
Aminolävulinat-methylester: Ähnlich wie Methyl-Aminolävulinat-Hydrochlorid, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Methyl-Aminolävulinat-Hydrochlorid ist einzigartig in seiner Lipidlösung, die es ihm ermöglicht, effektiver als 5-Aminolävulinat in das lipidreiche Milieu von Talg einzudringen. Diese Eigenschaft macht es besonders effektiv bei der Behandlung von Hauterkrankungen wie aktinischer Keratose und Basalzellkarzinom .
Eigenschaften
IUPAC Name |
methyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSYPVQHFNBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045630 | |
| Record name | Methyl aminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79416-27-6 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79416-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl aminolevulinate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl aminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL AMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl aminolevulinate hydrochloride exert its effect in Photodynamic Therapy (PDT)?
A1: Methyl aminolevulinate hydrochloride (MAL), a prodrug, is metabolized within cells to protoporphyrin IX (PpIX), a photosensitizing agent. [] When exposed to specific wavelengths of light, PpIX becomes excited and interacts with oxygen, generating reactive oxygen species (ROS). [] These ROS cause damage to cellular components, leading to cell death, a key mechanism in PDT for treating conditions like actinic keratosis and certain cancers. [, , ]
Q2: Are there differences in how different cell types respond to MAL-PDT?
A2: Yes, sensitivity to MAL-PDT can vary significantly between cell types. Research has shown that variations in PpIX accumulation levels in cells contribute to this difference. [] For instance, ovarian cancer cell lines HTOA, HRA, and DISS showed significant tumor shrinkage after MAL-PDT, while MCAS and TOV21G cells demonstrated minimal response. [] This variation was linked to higher PpIX accumulation in the sensitive cell lines compared to the resistant ones. [] Further investigation revealed that higher expression levels of glutathione transferase Omega-1 (GSTO1), an enzyme involved in PpIX conversion, were associated with increased sensitivity to PDT. []
Q3: What are the structural characteristics of Methyl aminolevulinate hydrochloride?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of Methyl aminolevulinate hydrochloride, they consistently refer to it as a derivative of δ-Aminolevulinic acid (ALA). [] This suggests a close structural similarity. Detailed spectroscopic data is not provided in the excerpts.
Q4: Are there any specific material compatibility requirements for handling Methyl aminolevulinate hydrochloride during research and development?
A4: The provided research excerpts do not delve into specific material compatibility details for handling Methyl aminolevulinate hydrochloride.
Q5: Has research explored combining MAL-PDT with other treatment modalities?
A5: Yes, studies have investigated combining MAL-PDT with other therapies. For example, concurrent use of MAL-PDT with clofibric acid showed promising results in treating peritoneal carcinomatosis arising from ovarian cancer in a rat model. [] This combination led to significantly prolonged survival compared to debulking surgery alone or even MAL-PDT alone. []
Q6: Does skin pretreatment influence the effectiveness of MAL-PDT?
A6: Skin pretreatment plays a crucial role in the efficacy of MAL-PDT. [] Various methods, including curettage, microdermabrasion, microneedling, and ablative fractional laser (AFXL), have been explored to enhance the penetration of MAL and subsequent PpIX accumulation. [] AFXL pretreatment demonstrated the highest enhancement in PpIX fluorescence compared to other methods, suggesting its potential for optimizing PDT response. []
Q7: Are there any known long-term effects or safety concerns associated with MAL-PDT?
A7: The research excerpts primarily focus on the short-term efficacy and mechanistic aspects of MAL-PDT. While some studies mention local skin reactions as a common side effect, [] long-term effects are not extensively discussed.
Q8: How is Methyl aminolevulinate hydrochloride formulated for clinical use in PDT?
A8: Methyl aminolevulinate hydrochloride is commonly formulated as a topical cream for PDT applications. [, ] This formulation facilitates direct application to the targeted skin areas, such as those affected by actinic keratosis or superficial skin cancers. [, ]
Q9: What is the current understanding of the environmental impact and degradation of Methyl aminolevulinate hydrochloride?
A9: The provided research excerpts do not offer information regarding the environmental impact or degradation pathways of Methyl aminolevulinate hydrochloride. Further research is necessary to assess its potential ecological effects.
Q10: Are there alternative compounds or treatment modalities being explored for the same indications as MAL-PDT?
A10: While the excerpts focus primarily on MAL-PDT, they mention other treatment options for conditions like actinic keratosis and superficial skin cancers. These include cryosurgery and surgical interventions, each with its own set of advantages and limitations. [, ] The excerpts do not delve into specific alternative compounds beyond mentioning clofibric acid as a combination therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




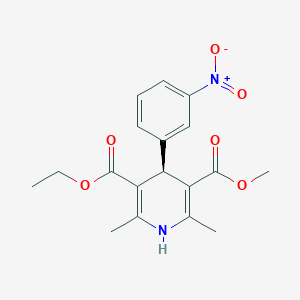
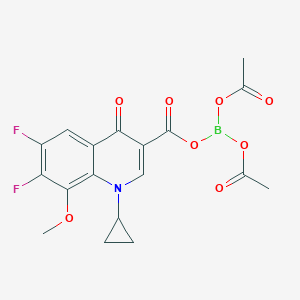
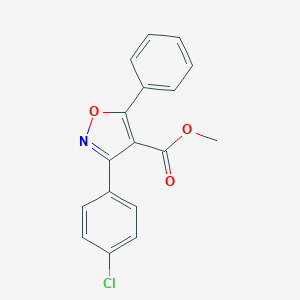
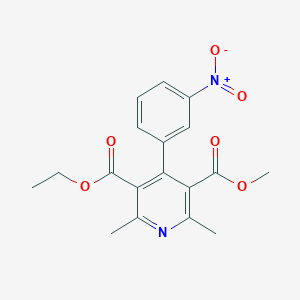



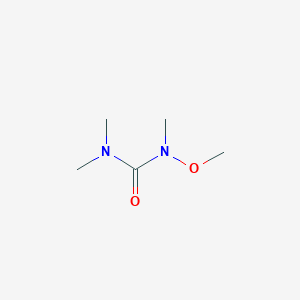
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
